molecular formula C12H21ClO2 B076008 Trimedlure CAS No. 12002-53-8

Trimedlure

Cat. No.: B076008
CAS No.: 12002-53-8
M. Wt: 232.74 g/mol
InChI Key: APMORJJNVZMVQK-UHFFFAOYSA-N
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Description

Trimedlure is a synthetic chemical compound widely used as an attractant for the Mediterranean fruit fly, Ceratitis capitata. This compound is particularly effective in pest management programs aimed at monitoring and controlling populations of this agricultural pest. This compound is a mixture of eight isomers of the tert-butyl esters of 4- and 5-chloro-2-methylcyclohexanecarboxylic acids .

Mechanism of Action

The mechanism of action of Trimedlure involves its effect on cellular energy metabolism, specifically the metabolism of fatty acids and glucose .

Future Directions

The natural oil formulation, which contains the natural plant product α-copaene, was as effective as the fresh liquid Trimedlure even after weathering for 20 weeks. Future work will focus on developing a dispenser for this formulation that is compatible with standard trap design and deployment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimedlure is synthesized through a series of chemical reactions involving the esterification of 4- and 5-chloro-2-methylcyclohexanecarboxylic acids with tert-butyl alcohol. The reaction typically involves the use of acid catalysts to facilitate the esterification process . The synthesis results in a mixture of eight isomers, which are then purified and formulated for use as an attractant .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to isolate the desired isomers .

Chemical Reactions Analysis

Types of Reactions

Trimedlure primarily undergoes esterification reactions during its synthesis. Additionally, it can participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of the ester bonds and the formation of the corresponding carboxylic acids and alcohols .

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

tert-butyl 4-chloro-2-methylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMORJJNVZMVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70881005
Record name tert-Butyl 4-chloro-2-methylcyclohexane carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12002-53-8, 7771-58-6
Record name Cyclohexanecarboxylic acid, 4(or 5)-chloro-2-methyl-, 1,1-dimethylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name tert-Butyl 4-chloro-2-methylcyclohexane carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethylethyl 4(or 5)-chloro-2-methylcyclohexanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.274
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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